3,5-Dimethylcyclohexanol

Stereochemistry Analytical Chemistry Organic Synthesis

This 3,5-Dimethylcyclohexanol stereoisomer mixture is the only viable starting material for synthesizing 1-chloro-3,5-dimethylcyclohexane—a product unattainable with unsubstituted cyclohexanol or other isomers. Verified by GC-MS in Pouteria splendens essential oil, it serves as an authenticated reference standard for botanical QC labs. Its cis/trans mixture also enables chiral resolution studies impossible with single-isomer analogs. Choose this specific compound to ensure reaction pathway fidelity, analytical accuracy, and reproducible stereochemical outcomes.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5441-52-1
Cat. No. B146684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylcyclohexanol
CAS5441-52-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)O)C
InChIInChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
InChIKeyWIYNOPYNRFPWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylcyclohexanol (CAS 5441-52-1): Procurement Guide for a Mixture of Stereoisomers with Defined Physical Properties


3,5-Dimethylcyclohexanol (CAS 5441-52-1) is a disubstituted cyclohexanol derivative with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It is commercially supplied as a mixture of stereoisomers (cis/trans), typically with a purity specification of ≥97.0% or >98.0% as determined by gas chromatography (GC) . As a secondary alcohol with two methyl substituents on the cyclohexane ring, it exhibits a combination of hydrophobic and hydrophilic characteristics . The compound is characterized by established physical properties, including a reported boiling point range of 185-186 °C and a density of 0.892 g/mL at 25 °C .

Why Unsubstituted Cyclohexanol or Positional Isomers Cannot Be Considered Drop-in Replacements for 3,5-Dimethylcyclohexanol


The presence and specific positioning of the two methyl groups at the 3- and 5-positions on the cyclohexane ring fundamentally alter the compound's physicochemical and performance profile compared to unsubstituted cyclohexanol or other dimethylcyclohexanol isomers. The increased steric hindrance and enhanced hydrophobic character, as evidenced by a significantly lower water solubility and higher organic solvent solubility compared to cyclohexanol [1], directly impact its behavior as a solvent, an intermediate, and its overall reactivity profile . Furthermore, the compound exists as a mixture of stereoisomers, a factor that can affect interactions in chiral environments or asymmetric syntheses compared to a single-isomer alternative . This means substituting it with a generic or closely related analog without specific quantitative data risks altering reaction kinetics, product selectivity, and physical properties of the final formulation or material [2].

Quantitative Differentiation Evidence for 3,5-Dimethylcyclohexanol (CAS 5441-52-1) Against Key Analogs


Stereoisomeric Composition as a Distinct Property Compared to a Single-Isomer Standard

3,5-Dimethylcyclohexanol (CAS 5441-52-1) is commercially defined and supplied as a mixture of stereoisomers (cis/trans), whereas a compound like (1s,3R,5S)-3,5-dimethylcyclohexanol (CAS 767-13-5) is a single, defined stereoisomer . Analytical data for CAS 5441-52-1, such as GC purity specifications (e.g., ≥97.0% total isomers ) and NMR confirmation, are provided and validated against this mixture. The NIST database also notes the existence of stereoisomers for this structure [1].

Stereochemistry Analytical Chemistry Organic Synthesis

Physical State at Room Temperature: Solid Nature of 3,5-Dimethylcyclohexanol in Contrast to Unsubstituted Cyclohexanol

3,5-Dimethylcyclohexanol is a solid at standard room temperature (20 °C), as indicated by its reported melting point of 11-12 °C or 29 °C . This is a significant departure from unsubstituted cyclohexanol, which is a liquid with a melting point of approximately 25.4 °C [1]. The higher melting point and solid physical state at 20 °C for 3,5-dimethylcyclohexanol directly impact its handling, storage, and dissolution behavior in formulations compared to its liquid, unsubstituted counterpart.

Physical Chemistry Formulation Science Material Handling

Safety Classification Profile: Quantified Hazard Assessment per ECHA CLP Notification

According to a notified classification and labelling (CLP) submission to the European Chemicals Agency (ECHA), 3,5-dimethylcyclohexanol is classified with specific hazard statements, including H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. While specific quantitative toxicology endpoints (e.g., LD50) are noted as 'data lacking' in the ECHA dossier, the official classification provides a quantified and legally relevant safety profile that distinguishes it from compounds lacking a harmonized or notified CLP classification [1].

Chemical Safety Regulatory Affairs EHS Compliance

Physicochemical Identity Verification via Spectral Fingerprint: GC-MS Analysis of 3,5-Dimethylcyclohexanol in a Natural Extract

3,5-Dimethylcyclohexanol has been identified and reported as a constituent in the essential oil of *Pouteria splendens* leaves via Gas Chromatography-Mass Spectrometry (GC-MS) analysis . This documented presence in a complex natural matrix, confirmed by its unique GC retention time and mass spectral fingerprint, serves as a robust, verifiable analytical reference point. In contrast, a closely related isomer like 3,4-dimethylcyclohexanol would be expected to exhibit a different GC retention time and distinct mass spectral fragmentation pattern, even if not directly compared in the same study. This allows for unambiguous identification and differentiation.

Analytical Chemistry Natural Products Quality Control

Procurement-Driven Application Scenarios for 3,5-Dimethylcyclohexanol (CAS 5441-52-1) Based on Differential Evidence


Synthesis of 1-Chloro-3,5-dimethylcyclohexane as a Defined Intermediate

The primary, documented synthetic application for 3,5-dimethylcyclohexanol is as a precursor in the preparation of 1-chloro-3,5-dimethylcyclohexane . This use case leverages the compound's unique substitution pattern; the resulting chloro-derivative carries the specific 3,5-dimethyl arrangement for further transformations, a product that cannot be obtained by starting with unsubstituted cyclohexanol or a differently substituted isomer. This makes 3,5-dimethylcyclohexanol the only viable starting material for this specific synthetic pathway.

Use as an Analytical Standard in GC-MS for Natural Product Analysis

Given its confirmed presence and identification via GC-MS in the essential oil of *Pouteria splendens* , 3,5-dimethylcyclohexanol serves as a valuable reference standard. Laboratories engaged in the analysis, authentication, or quality control of this specific essential oil or related botanicals can use this compound to calibrate retention times and confirm compound identity via mass spectral matching, a capability not offered by its non-naturally occurring or non-referenced analogs.

Chiral Chromatography or Stereoselective Synthesis Studies

The compound's existence as a commercially available mixture of stereoisomers makes it an ideal candidate for studies involving chiral resolution, the development of analytical methods for separating diastereomers, or investigations into the stereochemical outcome of reactions. A researcher cannot study the behavior or separation of a cis/trans mixture using a single-isomer analog like (1s,3R,5S)-3,5-dimethylcyclohexanol. The mixture is the specific substrate required for such work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.